Product packaging for Octan-2-yl 2-chloroacetate(Cat. No.:CAS No. 20411-47-6)

Octan-2-yl 2-chloroacetate

Cat. No.: B1293847
CAS No.: 20411-47-6
M. Wt: 206.71 g/mol
InChI Key: IJDHTIMWHATBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Ester Chemistry

Halogenated esters are a class of organic compounds characterized by an ester functional group where at least one halogen atom is bonded to the alkyl or acyl chain. Octan-2-yl 2-chloroacetate is specifically an α-chloro ester, meaning the chlorine atom is located on the carbon atom immediately adjacent (in the alpha position) to the ester's carbonyl group. wikipedia.org This specific placement is crucial as it significantly influences the compound's chemical reactivity. wikipedia.org

The reactivity of α-halo esters is dominated by two primary features:

The electrophilicity of the carbonyl carbon, which is typical of all esters.

The susceptibility of the α-carbon to nucleophilic attack, which allows for the displacement of the chlorine atom. wikipedia.org

The chlorine atom is a good leaving group, making the α-carbon an effective electrophilic site. This dual reactivity allows α-halo esters to participate in a wide variety of chemical transformations. nih.gov Furthermore, the presence of the chiral center at the second carbon of the octyl group in this compound introduces stereochemical considerations into its synthesis and reactions. nih.govncats.io

Significance of this compound in Organic Synthesis and Transformations

Alkyl chloroacetates, including this compound, are valuable intermediates in organic synthesis due to the reactive C-Cl bond. wikipedia.org They serve as potent alkylating agents for a variety of nucleophiles. wikipedia.org Their utility is demonstrated in several key synthetic applications:

Synthesis of Heterocyclic Compounds: Alkyl chloroacetates are common starting materials for building various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. For example, ethyl chloroacetate (B1199739) is used to synthesize pyrimidine-linked heterocyclic scaffolds and 1,3-thiazolidine-4-one derivatives. niscair.res.inuobaghdad.edu.iq The chloroacetate moiety provides the necessary electrophilic carbon to react with nucleophiles and initiate cyclization cascades. niscair.res.in

Cross-Coupling Reactions: Modern synthetic methods have utilized alkyl chloroacetates in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura coupling of 2-chloroacetates with organotrifluoroborate salts allows for the synthesis of α-aryl esters, which are important structural motifs in medicinal chemistry. acs.org

Radical Reactions: The carbon-chlorine bond in chloroacetates can be cleaved to generate radicals for use in atom transfer radical addition (ATRA) and atom transfer radical polymerization (ATRP) reactions. acs.orguva.nl These methods are powerful tools for carbon-carbon bond formation and polymer synthesis. For example, vinyl chloroacetate has been used as an initiator for the ATRP of styrene. acs.org

Formation of Epoxides: In the Darzens reaction, α-haloesters react with aldehydes or ketones in the presence of a base to form α,β-epoxy esters (glycidic esters). wikipedia.org These products are versatile intermediates that can be converted into various other functional groups.

Overview of Current Research Trajectories for Alkyl Chloroacetates

Current research involving alkyl chloroacetates is focused on expanding their synthetic utility, improving reaction efficiency, and developing more environmentally benign methodologies.

A significant trend is the development of "green chemistry" approaches. pmarketresearch.com This includes the use of more sustainable catalysts and solvents, and the design of one-pot reactions to reduce waste and improve atom economy. For example, citric acid has been used as a green mediator for the one-pot regioselective synthesis of N-alkylated indazoles from anilines and ethyl chloroacetate. primescholars.com

In materials science, alkyl chloroacetates are investigated as monomers or initiators in polymerization reactions to create novel polymers with tailored properties. acs.orggoogle.com Their incorporation can introduce specific functionalities or cure sites into the polymer backbone. google.com For example, polymers containing bound chlorine from chloroacetates are useful as elastomers that can be readily vulcanized. google.com

The pharmaceutical and agrochemical industries continue to drive research, as alkyl chloroacetates are key building blocks for synthesizing active ingredients. pmarketresearch.comsolubilityofthings.com Research is focused on novel catalytic methods, such as photoredox catalysis, to enable new types of bond formations, like the asymmetric reductive cross-coupling of racemic α-chloro esters with aryl iodides to produce valuable α-aryl esters. researchgate.net Furthermore, electrochemical methods are being explored for reactions like cyclopropanation using alkyl 2-chloroacetates, offering an environmentally friendly synthetic route. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19ClO2 B1293847 Octan-2-yl 2-chloroacetate CAS No. 20411-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-2-yl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-3-4-5-6-7-9(2)13-10(12)8-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDHTIMWHATBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258684
Record name Acetic acid, 2-chloro-, 1-methylheptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20411-47-6
Record name Acetic acid, 2-chloro-, 1-methylheptyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20411-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylheptyl chloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020411476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20411-47-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20411-47-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-chloro-, 1-methylheptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylheptyl chloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octan-2-yl 2-chloroacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NP3W3Z5N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry of Octan 2 Yl 2 Chloroacetate

Esterification Pathways for Chloroacetate (B1199739) Derivatives

Esterification represents the most direct and common approach for the synthesis of chloroacetate esters. This can be achieved through the direct reaction of the alcohol and carboxylic acid, by exchanging the alcohol or acid moiety of an existing ester, or by employing various catalysts to improve reaction efficiency.

The direct esterification of octan-2-ol with chloroacetic acid, a classic Fischer-Speier esterification, is a fundamental method for producing Octan-2-yl 2-chloroacetate. This reversible reaction is typically performed in the presence of a strong acid catalyst, such as concentrated sulfuric acid. youtube.com The equilibrium is driven toward the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus with a water-entraining solvent like toluene or cyclohexane. youtube.comresearchgate.net

Industrial preparations of similar chloroacetate esters, such as methyl chloroacetate, also utilize direct esterification of chloroacetic acid and the corresponding alcohol under the catalysis of concentrated sulfuric acid. google.com The reaction is an equilibrium process, and driving it to completion requires either an excess of one reactant (usually the alcohol) or the removal of a product. google.com While effective, the use of mineral acids can lead to issues with corrosion and catalyst separation. researchgate.net

Transesterification is an alternative pathway where an existing chloroacetate ester, such as methyl chloroacetate or ethyl chloroacetate, reacts with octan-2-ol to yield this compound and a more volatile alcohol (methanol or ethanol). This equilibrium-driven reaction is also typically catalyzed by an acid or base. A method for preparing water-free chloroacetate esters involves an ester exchange between a high-boiling chloroacetate ester and a more volatile alcohol like methanol, indicating the reversibility and utility of this process. google.com

Research on the transesterification of octanol with ethyl acetate (B1210297) has demonstrated high yields using heterogeneous acid catalysts. researchgate.net This process avoids the production of water, simplifying product workup compared to direct esterification. The reaction involves the simple exchange of alcohol moieties, and its efficiency can be influenced by the catalyst and reaction conditions. researchgate.net

A variety of catalysts have been developed to improve the efficiency, selectivity, and environmental footprint of chloroacetate ester synthesis. These range from traditional mineral acids to solid-supported and Lewis acid catalysts.

Mineral Acids: Concentrated sulfuric acid is a conventional and effective catalyst for both direct esterification and transesterification. youtube.com

Solid Acid Catalysts: To overcome the problems associated with mineral acids, heterogeneous catalysts like cation exchange resins have been employed. researchgate.net These catalysts are easily separated from the reaction mixture, are often reusable, and can lead to high product yields. researchgate.net

Lewis Acids: Water-tolerant Lewis acids have shown significant promise. For instance, lanthanum dodecyl sulfate has been used to catalyze the synthesis of isopropyl chloroacetate, achieving a conversion of 98.3%. iaea.orgscielo.br Zinc methanesulfonate is another effective catalyst for the esterification of chloroacetic acid with various alcohols. researchgate.net

Surfactant-type Catalysts: Sodium dodecyl sulfate (SDS) has been utilized as a catalyst for the synthesis of ethyl chloroacetate, resulting in a yield of 97.1%. researchgate.net

A comparison of various catalytic systems for analogous chloroacetate ester syntheses is presented below.

CatalystReactantsWater-carrying AgentReaction Time (hr)Yield / Conversion (%)
Lanthanum dodecyl sulfateChloroacetic acid, IsopropanolCyclohexane2.598.3
Sodium dodecyl sulfate (SDS)Chloroacetic acid, EthanolCyclohexane2.597.1
Cation exchange resinChloroacetic acid, EthanolCyclohexane-98.9
Zinc methanesulfonateChloroacetic acid, IsopropanolBenzene2.596.2

Alkylation Strategies Utilizing Chloroacetate Moieties

Alkylation strategies involve the formation of new bonds using the chloroacetate functional group. This can include the formation of the critical C-O ester bond via nucleophilic substitution or the creation of new C-C bonds for further molecular elaboration.

The ester bond of this compound can be formed via a nucleophilic substitution reaction. A common approach in ester synthesis involves the reaction of an alkoxide with an acyl halide. In this context, sodium octan-2-oxide (the conjugate base of octan-2-ol) would act as the nucleophile, attacking chloroacetyl chloride. This is a type of nucleophilic acyl substitution, which proceeds through an addition-elimination mechanism to form the ester and sodium chloride. masterorganicchemistry.com

Alternatively, a Williamson ether synthesis-like approach could be envisioned where the sodium salt of chloroacetic acid acts as a nucleophile, displacing a suitable leaving group (e.g., tosylate, bromide) from the 2-position of octane. However, the more typical route for ester synthesis is the reaction between an alkoxide and an acyl derivative. masterorganicchemistry.comutexas.edu These reactions are fundamental in organic chemistry, where an electron-rich nucleophile attacks an electron-poor electrophilic carbon, leading to the displacement of a leaving group. masterorganicchemistry.comlibretexts.org

While not a direct method for synthesizing the core structure of this compound, the chloroacetate moiety is a key reactant in important carbon-carbon bond-forming reactions, most notably the Darzens condensation. mdma.ch This reaction involves the base-catalyzed condensation of an α-halo ester, such as a chloroacetate ester, with an aldehyde or ketone to form an α,β-epoxy ester, also known as a glycidic ester. mdma.chacs.orgstudy.com

The process is initiated by a base abstracting the α-proton from the chloroacetate ester to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the chloride ion to form the epoxide ring. study.comacs.org The Darzens reaction is a powerful tool for synthesizing complex molecules and demonstrates the utility of chloroacetate esters as building blocks in organic synthesis. mdpi.com

Derivatization from Related Halogenated Precursors

The preparation of this compound from halogenated precursors typically follows one of two main pathways: the direct esterification of 2-chloroacetic acid with octan-2-ol or the acylation of octan-2-ol using 2-chloroacetyl chloride.

Reaction with 2-Chloroacetyl Chloride:

The reaction of an acyl chloride with an alcohol is a well-established and generally high-yielding method for ester synthesis. In this case, 2-chloroacetyl chloride serves as the acylating agent for octan-2-ol. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group in octan-2-ol attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the ester and hydrogen chloride as a byproduct.

Due to the high reactivity of 2-chloroacetyl chloride, the reaction is often vigorous and exothermic. To control the reaction rate, it is typically carried out at reduced temperatures, often with the slow addition of one reactant to the other. A base, such as pyridine or triethylamine, is commonly added to the reaction mixture to neutralize the hydrogen chloride formed, which drives the reaction to completion and prevents potential acid-catalyzed side reactions.

A general laboratory procedure for this synthesis would involve dissolving octan-2-ol in a suitable inert solvent, such as dichloromethane or diethyl ether. The solution is cooled in an ice bath, and then 2-chloroacetyl chloride is added dropwise with stirring. After the addition is complete, the reaction mixture may be allowed to warm to room temperature and stirred for a period to ensure complete conversion. The workup procedure typically involves washing the reaction mixture with water to remove any unreacted acid chloride and the hydrochloride salt of the base, followed by a wash with a dilute base solution (e.g., sodium bicarbonate) to remove any remaining acidic impurities. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation if necessary.

Esterification of 2-Chloroacetic Acid:

An alternative and widely used method is the Fischer esterification of 2-chloroacetic acid with octan-2-ol. This reaction is acid-catalyzed, typically using a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product side. This is commonly accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.

Research on the esterification of chloroacetic acid with other secondary alcohols, such as isopropanol, has shown that high yields can be achieved. For example, the synthesis of isopropyl chloroacetate has been reported with a yield of 96.2% under optimized conditions using a catalyst. researchgate.net These conditions often involve a molar ratio of alcohol to acid slightly greater than 1:1, a catalytic amount of a Lewis or Brønsted acid, and a water-carrying agent like cyclohexane or benzene at temperatures between 80-90°C. researchgate.net

A plausible synthetic protocol for this compound via this method would involve refluxing a mixture of 2-chloroacetic acid, octan-2-ol, a catalytic amount of a strong acid, and a suitable solvent that forms an azeotrope with water. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the catalyst is neutralized. The product is then isolated by extraction and purified by distillation.

Table 1: Comparison of Synthetic Routes from Halogenated Precursors

FeatureReaction with 2-Chloroacetyl ChlorideEsterification of 2-Chloroacetic Acid
Halogenated Precursor 2-Chloroacetyl chloride2-Chloroacetic acid
Co-reactant Octan-2-olOctan-2-ol
Catalyst/Reagent Base (e.g., pyridine, triethylamine)Strong acid (e.g., H₂SO₄, p-TsOH)
Byproduct Hydrogen chloride (neutralized by base)Water
Reaction Conditions Typically low to ambient temperatureElevated temperature (reflux)
Reaction Rate Fast and often exothermicSlower and requires equilibrium shift
Yield Generally highCan be high with water removal

Fundamental Chemical Reactivity and Reaction Mechanisms of Octan 2 Yl 2 Chloroacetate

Nucleophilic Substitution Processes at the α-Chloro Carbon

The presence of a chlorine atom on the carbon adjacent to the ester carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating substitution reactions. jove.comwikipedia.org

Mechanistic Elucidation of SN2 Pathways

Nucleophilic substitution at the α-chloro carbon of octan-2-yl 2-chloroacetate is expected to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comlibretexts.orgwikipedia.org This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. masterorganicchemistry.com

The transition state of this reaction involves a pentacoordinate carbon atom with the incoming nucleophile and the departing chloride ion positioned 180° from each other. wikipedia.org This backside attack leads to an inversion of stereochemistry at the α-carbon, a characteristic feature of SN2 reactions known as Walden inversion. masterorganicchemistry.com Given that this compound is chiral at the octan-2-yl position and not at the α-carbon of the chloroacetate (B1199739) moiety in its ground state, the stereochemical consequences of this inversion would be relevant if a chiral center were present at the α-carbon.

The general mechanism can be depicted as follows: Nu:⁻ + R-O-C(=O)-CH₂-Cl → [Nu---CH₂(Cl)---O-C(=O)-R]‡ → Nu-CH₂-C(=O)-O-R + Cl⁻

Investigation of Steric and Electronic Influences on Reactivity

The rate and feasibility of the SN2 reaction at the α-chloro carbon are significantly influenced by both steric and electronic factors.

Electronic Effects: The primary electronic influence is the inductive effect of the ester carbonyl group. The carbonyl group is strongly electron-withdrawing, which polarizes the C-Cl bond, making the α-carbon more electrophilic and thus more reactive towards nucleophiles. wikipedia.org This is a common feature in α-halocarbonyl compounds. jove.com

A comparative analysis of the relative rates of SN2 reactions for different alkyl chloroacetates highlights these effects:

Alkyl GroupRelative Rate of SN2 ReactionDominant Factor(s)
MethylHighLow steric hindrance
EthylHighLow steric hindrance
IsopropylModerateIncreased steric hindrance
Octan-2-ylModerate to HighSecondary alkyl group introduces some steric bulk, but the reaction site is still a primary carbon.
tert-ButylVery LowHigh steric hindrance prevents backside attack

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. libretexts.org The stability of the ester is a critical factor in its synthesis, storage, and application.

Under neutral or acidic conditions, the hydrolysis of esters is a reversible process. libretexts.org In acidic media, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. byjus.com

In contrast, base-promoted hydrolysis, often termed saponification, is an irreversible process. masterorganicchemistry.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the octan-2-oxide as the leaving group, which subsequently deprotonates the newly formed carboxylic acid. libretexts.org

Two potential pathways for ester cleavage exist: acyl-oxygen cleavage and alkyl-oxygen cleavage. ic.ac.uk For most esters, including this compound, under typical hydrolytic conditions, the reaction proceeds via acyl-oxygen cleavage . This involves the breaking of the bond between the carbonyl carbon and the oxygen of the octan-2-yl group. Alkyl-oxygen cleavage is much rarer and typically requires specific structural features that can stabilize a carbocation on the alkyl group. ic.ac.uk

Reactivity of the Ester Carbonyl Group

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by strong nucleophiles. msu.edu This reactivity is fundamental to many transformations of esters. Reactions at the carbonyl carbon typically proceed through a nucleophilic acyl substitution mechanism. byjus.com

This mechanism involves two key steps:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (in this case, the octan-2-oxide).

The reactivity of the ester carbonyl is less than that of acid chlorides or anhydrides but greater than that of amides. byjus.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, can react with the ester. These reactions typically involve a double addition. The first equivalent of the organometallic reagent adds to the carbonyl group, and after the elimination of the octan-2-oxide, a ketone intermediate is formed. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol after an acidic workup. uomustansiriyah.edu.iq

Diastereoselective Aspects in Chloroacetate-Mediated Reactions

The presence of a chiral center in the octan-2-yl portion of the molecule introduces the possibility of diastereoselectivity in reactions involving this compound. While the chloroacetate moiety itself is not chiral, reactions that create a new stereocenter can be influenced by the existing chirality.

For instance, in a reaction where a nucleophile attacks the carbonyl carbon and a new chiral center is formed, the existing stereocenter in the octan-2-yl group can direct the approach of the nucleophile, leading to a preferential formation of one diastereomer over the other. nih.gov This stereochemical control is often dictated by steric and electronic interactions in the transition state. The different spatial arrangements of the substituents around the chiral center in the octan-2-yl group create a diastereotopic environment, influencing the facial selectivity of the attack on the prochiral carbonyl carbon. youtube.com

Stereochemical Investigations and Chiral Synthesis with Octan 2 Yl 2 Chloroacetate

Enantioselective Synthesis Approaches to Chiral Octan-2-yl 2-chloroacetate

The direct enantioselective synthesis of this compound is not extensively documented; however, the primary strategy for obtaining enantiomerically pure forms of this ester involves the use of a chiral precursor, namely enantiomerically enriched octan-2-ol. The synthesis then proceeds via esterification. Key approaches to obtaining chiral octan-2-ol include asymmetric reduction of the corresponding ketone and enzymatic resolutions.

One of the most effective methods for producing chiral secondary alcohols is the asymmetric reduction of prochiral ketones. This can be achieved through various catalytic systems, including those based on transition metals complexed with chiral ligands. For instance, Noyori's asymmetric transfer hydrogenation has proven to be a powerful tool for the synthesis of a wide range of chiral secondary alcohols with high enantioselectivity.

Another significant approach is the use of biocatalysts. Ketoreductases, for example, can reduce octan-2-one to (R)- or (S)-octan-2-ol with high enantiomeric excess, depending on the specific enzyme used. This biocatalytic method is often favored due to its high selectivity and environmentally benign reaction conditions.

Once the enantiomerically enriched octan-2-ol is obtained, it can be converted to this compound through standard esterification procedures, such as reaction with chloroacetyl chloride or chloroacetic acid in the presence of a coupling agent. Care must be taken during this step to avoid racemization of the chiral center.

Kinetic Resolution Strategies for Racemic this compound and Analoguesresearchgate.net

Kinetic resolution is a widely employed technique for the separation of racemates, and it is particularly effective for chiral alcohols and their esters. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and their esters due to their enantioselectivity, broad substrate tolerance, and stability in organic solvents. unipd.it The kinetic resolution of racemic this compound can be achieved through lipase-catalyzed hydrolysis or transesterification.

In a typical hydrolytic kinetic resolution, the racemic ester is treated with a lipase (B570770) in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer at a faster rate, leading to the formation of the corresponding chiral alcohol and leaving the unreacted ester enriched in the other enantiomer. For instance, lipases such as those from Pseudomonas fluorescens and Thermomyces lanuginosus have demonstrated high enantioselectivity in the hydrolysis of similar secondary alcohol acetates. mdpi.com

Conversely, in a transesterification-based kinetic resolution, a racemic alcohol is acylated using an acyl donor, such as vinyl chloroacetate (B1199739), in the presence of a lipase. The enzyme will selectively acylate one enantiomer, resulting in an enantiomerically enriched ester and the unreacted alcohol of the opposite configuration. Lipase B from Candida antarctica (CAL-B) is a commonly used and highly effective catalyst for such resolutions. nih.gov

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values (typically >100) are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining starting material at around 50% conversion.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols and their Esters

SubstrateLipaseReaction TypeProduct 1 (ee)Product 2 (ee)E-value
Racemic 1-phenylethanolCandida antarctica Lipase BTransesterification(R)-1-phenylethyl acetate (B1210297) (>99%)(S)-1-phenylethanol (>99%)>200
Racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetatePseudomonas fluorescens LipaseHydrolysis(R)-1-(2,6-dimethylphenoxy)propan-2-ol (>99%)(S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate (>99%)>200 mdpi.com
Racemic trans-2-phenylcyclohexyl chloroacetateLipase P-30Hydrolysis(-)-(1R,2S)-trans-2-phenylcyclohexanol(+)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetateHigh researchgate.net

Chiral Auxiliary-Mediated Transformationswikipedia.org

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed to yield the enantiomerically enriched product. While there is a lack of specific examples in the literature for the use of chiral auxiliaries in the synthesis of this compound, the general principles can be applied.

In a hypothetical scenario, a chiral auxiliary could be attached to chloroacetic acid. This chiral chloroacetylating agent could then be reacted with a prochiral precursor or a racemic mixture to induce diastereoselectivity. For example, a chiral oxazolidinone could be acylated with chloroacetyl chloride. The resulting N-chloroacetyl oxazolidinone could then be used in reactions where the chiral auxiliary shields one face of the molecule, directing the reaction to occur from the less hindered side.

Alternatively, a chiral alcohol could be used as an auxiliary. For instance, reacting chloroacetic acid with a readily available chiral alcohol like (-)-menthol would produce a chiral chloroacetate ester. This chiral reagent could then be used in subsequent transformations. However, the more common and practical approach for a molecule like this compound is to resolve the chiral alcohol precursor rather than employing a chiral auxiliary on the chloroacetate moiety.

Application of Chiral Catalysts in Reactions Involving this compound

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. In the context of this compound, chiral catalysts can be employed in both its synthesis (via asymmetric reduction of the precursor ketone as mentioned in 4.1) and its transformation.

A key application of chiral catalysts is in dynamic kinetic resolution (DKR). DKR combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with yields up to 100%. For the synthesis of enantiopure this compound, a DKR of racemic octan-2-ol could be performed. This would involve a lipase for the enantioselective acylation and a racemization catalyst, often a transition metal complex, that continuously racemizes the unreacted alcohol enantiomer.

Furthermore, chiral acyl-transfer catalysts can be used for the kinetic resolution of racemic alcohols. These small-molecule catalysts can offer different selectivities compared to enzymes and can be advantageous in certain synthetic contexts. For example, chiral aminopyridines and related structures have been developed as effective acyl-transfer catalysts.

Diastereomeric Derivatization for Stereochemical Assignmentwikipedia.org

Once an enantiomerically enriched sample of this compound or its precursor, octan-2-ol, has been prepared, it is crucial to determine its absolute configuration. A common and reliable method for this is diastereomeric derivatization, where the chiral compound is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have distinct physical properties, most notably different NMR spectra, which can be used to determine the enantiomeric excess and the absolute configuration of the original compound.

A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride. mdpi.com Reaction of an enantiomerically enriched alcohol, such as octan-2-ol, with both (R)- and (S)-MTPA chloride produces a pair of diastereomeric MTPA esters. By analyzing the ¹H or ¹⁹F NMR spectra of these diastereomers and comparing the chemical shifts of specific protons or the fluorine atoms, the absolute configuration of the alcohol can be assigned based on Mosher's model. This model correlates the observed chemical shift differences to the spatial arrangement of the substituents around the newly formed stereocenter.

Another CDA that can be employed is α-methoxyphenylacetic acid (MPA). Similar to MTPA, it forms diastereomeric esters with the chiral alcohol, and the analysis of their ¹H NMR spectra allows for the determination of the absolute configuration.

Advanced Spectroscopic and Chromatographic Characterization of Octan 2 Yl 2 Chloroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

¹H NMR: The proton NMR spectrum of Octan-2-yl 2-chloroacetate is expected to show distinct signals corresponding to the different types of protons in the molecule. The methine proton (CH) attached to the oxygen atom of the ester group is expected to appear as a multiplet in the downfield region, typically around 4.9-5.1 ppm, due to the deshielding effect of the adjacent oxygen. The methylene protons (CH₂) of the chloroacetyl group are also significantly deshielded by the adjacent chlorine atom and carbonyl group, and their signal is anticipated to be a singlet around 4.0-4.2 ppm. The protons of the octyl chain will appear in the upfield region, with the terminal methyl group (CH₃) appearing as a triplet around 0.8-0.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The carbon atom of the chloroacetyl group bonded to chlorine is expected to be found around 40-45 ppm. The carbon atom of the octyl chain bonded to the ester oxygen (C-2) will be in the downfield region for an aliphatic carbon, likely between 70-75 ppm. The remaining carbons of the octyl chain will have signals in the typical aliphatic region of 10-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-165-175
Chloroacetyl CH₂4.0-4.2 (s)40-45
Octyl CH (C-2)4.9-5.1 (m)70-75
Octyl CH₂ (C-3 to C-7)1.2-1.7 (m)20-40
Octyl CH₃ (C-8)0.8-0.9 (t)~14
Octyl CH₃ (C-1)1.2-1.3 (d)~22

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will likely appear as two bands in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration of the chloroacetyl group is expected to be observed in the fingerprint region, typically between 600-800 cm⁻¹. The C-H stretching vibrations of the aliphatic octyl chain will be visible around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in Raman, though typically weaker than in the IR spectrum. The C-Cl stretch, however, often gives a strong Raman signal. The numerous C-C and C-H vibrations of the octyl chain would also be present in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₉ClO₂, the exact molecular weight is 206.1073 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 206 would be expected. The presence of a chlorine atom would be indicated by an isotope peak at m/z 208, with an intensity of about one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for esters include the cleavage of the C-O bond. For this compound, this could lead to the formation of an acylium ion [CH₂ClCO]⁺ at m/z 77 and 79 (due to chlorine isotopes). Another significant fragmentation would be the loss of the chloroacetyl group to give an octyl cation, which could then undergo further rearrangements and fragmentation. The mass spectrum of a constitutional isomer, octyl chloroacetate (B1199739), shows a base peak at m/z 43, with other significant peaks at m/z 29, 41, 55, and 70, which are characteristic fragments of an octyl chain. nist.gov A similar pattern would be expected for the octyl portion of this compound.

Gas Chromatography (GC) for Purity Assessment, Quantitative Analysis, and Isomer Separation

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is well-suited for assessing the purity of this compound, quantifying its concentration, and potentially separating its isomers. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range.

For purity assessment, a high-resolution capillary column, such as one with a polyethylene (B3416737) glycol (wax) or a polysiloxane-based stationary phase, would be employed. The sample would be vaporized and carried through the column by an inert gas. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The purity of this compound can be determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Development and Optimization of GC Methods for Trace Impurities

The detection and quantification of trace impurities are critical for quality control. The development of a sensitive GC method would involve optimizing parameters such as the injection volume, inlet temperature, oven temperature program, and carrier gas flow rate. For certain reactive impurities, derivatization might be necessary to improve their volatility and thermal stability. For instance, a method for the indirect quantification of the potentially genotoxic impurity chloroacetyl chloride involves its conversion to methyl 2-chloroacetate, which can then be analyzed by GC-FID with low limits of detection and quantification. japsonline.com A similar approach could be adapted for related impurities in this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for both preparative and analytical purposes. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol.

Detection is commonly achieved using an ultraviolet (UV) detector, although the ester carbonyl group in this compound has a weak chromophore. Therefore, detection at a low wavelength (e.g., 200-210 nm) would be necessary. Alternatively, a more universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be employed. HPLC is particularly useful for analyzing less volatile impurities or degradation products that may not be suitable for GC analysis.

Optical Rotation Measurements for Enantiomeric Purity Determination

This compound possesses a chiral center at the second carbon of the octyl chain, meaning it can exist as two enantiomers, (R)- and (S)-Octan-2-yl 2-chloroacetate. These enantiomers will rotate plane-polarized light in equal but opposite directions. Optical rotation is a physical property measured using a polarimeter and is reported as the specific rotation.

Theoretical and Computational Chemistry Studies of Octan 2 Yl 2 Chloroacetate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For Octan-2-yl 2-chloroacetate, a DFT calculation would typically involve selecting a basis set (e.g., 6-31G*) and a functional (e.g., B3LYP) to solve the Schrödinger equation approximately. This process yields the most stable three-dimensional structure of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. While this is a standard computational procedure, specific studies detailing these geometric parameters for this compound are not readily found in the reviewed literature.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A thorough computational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process allows for the mapping of the potential energy surface and the identification of local and global energy minima, which represent the most stable conformations. Such studies are crucial for understanding the molecule's flexibility and its preferred shapes, which can influence its physical and chemical properties. However, specific conformational analysis and energy landscape mapping data for this compound have not been prominently published.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is frequently used to predict spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. mdpi.com These predictions are valuable for assigning signals in experimental NMR spectra and confirming the structure of a compound. mdpi.com The accuracy of these predictions has significantly improved with the development of advanced computational methods and machine learning algorithms. mdpi.comnih.gov

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their vibrational frequencies. Computational methods can calculate these vibrational frequencies, which correspond to the absorption peaks in an IR spectrum. For instance, the FT-IR spectrum of a related compound, ethyl chloroacetate (B1199739), shows a characteristic sharp band for the carbonyl group (C=O) stretching vibration. researchgate.net A similar calculation for this compound would predict the frequencies for its carbonyl group, C-O stretches, and C-Cl bond, among others. While general methodologies exist, specific predicted IR frequency tables for this compound are not available in the surveyed literature.

Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations

Computational methods can be employed to study the mechanisms of chemical reactions involving a particular compound. This involves mapping the reaction pathway from reactants to products, including the identification of transition states, which are the highest energy points along the reaction coordinate. By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy and reaction rates. For this compound, such studies could explore its hydrolysis, substitution reactions, or other chemical transformations. However, there is no specific research available that details the reaction pathway analysis or transition state modeling for this compound.

Molecular Orbital Analysis and Electronic Structure Investigations

Understanding the electronic structure of a molecule is fundamental to explaining its reactivity and properties. Molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the regions of a molecule that are most likely to act as electron donors and acceptors, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. While these are standard computational analyses, specific MO diagrams and electronic structure details for this compound are not documented in the available literature.

Applications of Octan 2 Yl 2 Chloroacetate in Complex Organic Synthesis

Utilization as a Chloroacetylating Reagent in Organic Transformations

Octan-2-yl 2-chloroacetate can function as an effective chloroacetylating reagent, introducing the chloroacetyl group onto various nucleophiles. This electrophilic character is centered at the carbonyl carbon of the chloroacetyl moiety. The chlorine atom alpha to the carbonyl group further activates the molecule for nucleophilic attack.

The general transformation can be represented as follows:

Table 1: General Chloroacetylation Reaction

ReactantReagentProduct
Nucleophile (Nu-H)This compoundNu-C(O)CH₂Cl
e.g., Alcohols (R-OH)R-O-C(O)CH₂Cl
e.g., Amines (R-NH₂)R-NH-C(O)CH₂Cl
e.g., Thiols (R-SH)R-S-C(O)CH₂Cl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial to optimize the reaction conditions and prevent side reactions. The secondary nature of the octan-2-yl group may impart specific solubility and reactivity properties compared to simpler alkyl esters.

Introduction of the Octan-2-yl Ester Moiety into Target Molecules

The octan-2-yl ester group within the molecule can be transferred to other molecular scaffolds. This is particularly relevant in syntheses where this specific chiral, lipophilic ester is a desired feature of the final product. Transesterification reactions, catalyzed by either acid or base, can be employed to achieve this transformation, although direct esterification with 2-octanol (B43104) is often a more straightforward approach. However, in specific synthetic strategies where the chloroacetyl group serves a temporary or activating role, the octan-2-yl ester can be retained in the final structure.

Precursor in the Synthesis of Diverse Functionalized Organic Compounds

The dual reactivity of this compound makes it a valuable precursor for a range of functionalized organic compounds. The chloroacetyl group can undergo nucleophilic substitution, while the ester can be hydrolyzed or otherwise transformed.

For instance, the chlorine atom can be displaced by a variety of nucleophiles to introduce new functionalities.

Table 2: Nucleophilic Displacement Reactions

NucleophileResulting Functional Group
Azide (N₃⁻)Azidoacetyl
Cyanide (CN⁻)Cyanoacetyl
Thiolates (RS⁻)Thioether
Carboxylates (R'COO⁻)Acylal

These reactions significantly expand the synthetic utility of the chloroacetyl moiety, allowing for the construction of more complex molecules.

Role in the Synthesis of Heterocyclic Systems and Derivatives

Chloroacetylating agents are widely used in the synthesis of heterocyclic compounds. The chloroacetyl group can react with binucleophilic species to form cyclic structures. While specific examples utilizing this compound are not prominent in the literature, the general reactivity pattern suggests its potential in this area.

For example, reaction with a compound containing both a thiol and an amine group, such as 2-aminothiophenol, could potentially lead to the formation of a benzothiazine derivative after initial chloroacetylation followed by intramolecular cyclization. The general principle involves the chloroacetyl group acting as a two-carbon building block for the heterocyclic ring.

Application in the Construction of Prodrugs and Chemical Probes

The ester functionality is a common feature in the design of prodrugs, which are inactive precursors that are metabolized in the body to release the active drug. The octan-2-yl ester group, being relatively lipophilic, could be used to improve the absorption and distribution of a polar drug molecule. The chloroacetyl group could serve as a reactive handle to attach the prodrug moiety to the parent drug.

Similarly, in the field of chemical biology, this compound could be used to construct chemical probes. The chloroacetyl group can act as a reactive group to covalently label proteins or other biomolecules, while the octan-2-yl chain could be used to modulate the probe's interaction with cellular membranes.

Catalytic Roles and Applications of Octan 2 Yl 2 Chloroacetate and Its Analogues

Participation in Metal-Catalyzed Coupling Reactions

While specific literature detailing the direct participation of octan-2-yl 2-chloroacetate in metal-catalyzed coupling reactions is not extensively documented, the broader class of alkyl chloroacetates serves as a relevant proxy. In principle, the carbon-chlorine bond in chloroacetate (B1199739) esters can be activated by various transition metal catalysts, such as those based on palladium, nickel, or copper. This activation would enable them to act as electrophilic partners in cross-coupling reactions.

The reactivity of the C-Cl bond allows for the formation of carbon-carbon and carbon-heteroatom bonds. For secondary esters like this compound, challenges such as β-hydride elimination can be a competing pathway, but with appropriate ligand and catalyst selection, productive coupling can be achieved. These reactions are fundamental in organic synthesis for constructing complex molecular frameworks from simpler starting materials.

Organocatalytic Applications of Chloroacetate Esters (e.g., with DABCO)

Chloroacetate esters are effective substrates in organocatalytic reactions, particularly those involving nucleophilic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). eurekaselect.com DABCO is an inexpensive, non-toxic, and highly reactive catalyst used in numerous transformations, including the well-known Morita-Baylis-Hillman (MBH) reaction. eurekaselect.comresearchgate.net In these reactions, the chloroacetate ester can function as an electrophile. The reaction is initiated by the nucleophilic attack of DABCO on an activated alkene, generating a zwitterionic intermediate that then attacks the carbonyl group of an aldehyde or ketone.

Furthermore, the combination of chloroacetic acid (the precursor to chloroacetate esters) and DABCO has been used to synthesize novel organocatalysts. For instance, DABCO-based ionic salts, which are a form of Group Uniform Materials Based on Organic Salts (GUMBOS), have been synthesized by reacting a terpene-derived alcohol with chloroacetic acid, followed by quaternization with DABCO. researchgate.net These resulting chiral ionic species have been successfully employed as organocatalysts in the enantioselective reduction of various prochiral ketones to chiral alcohols, demonstrating the integral role of the chloroacetate motif in the development of new catalytic systems. researchgate.net

Bio-catalysis and Enzymatic Transformations (e.g., lipase-catalyzed reactions)

The field of biocatalysis offers a powerful and stereoselective route to synthesizing and resolving chiral compounds, and this compound is intrinsically linked to these processes through its parent alcohol, 2-octanol (B43104). Lipases are among the most versatile enzymes used for the kinetic resolution of racemic alcohols and esters due to their high enantioselectivity and stability in organic solvents. researchgate.netresearchgate.net

The kinetic resolution of racemic 2-octanol is frequently accomplished via lipase-catalyzed enantioselective acylation, where one enantiomer of the alcohol is preferentially converted to its corresponding ester. researchgate.net While various acyl donors like vinyl acetate (B1210297) are common, the use of chloroacetate esters in lipase-catalyzed resolutions is also a well-established strategy. researchgate.net The reverse reaction, the enantioselective hydrolysis of racemic this compound, can also be employed to isolate one enantiomer of the alcohol and the unreacted ester enantiomer.

Research has demonstrated the successful resolution of 2-octanol using different lipases and reaction conditions. These enzymatic methods are valued for producing compounds with high enantiomeric excess (ee), which is crucial in the pharmaceutical and flavor industries. scielo.br

Table 1: Examples of Lipase-Catalyzed Resolution of 2-Octanol

Enzyme Source Acyl Donor Organic Solvent Conversion (%) Enantiomeric Excess (ee) Reference
Pseudomonas fluorescence lipase (B570770) (PFL) Vinyl acetate Varies 51 >99% (for S-2-octanol) researchgate.net
Lipase N435® (Candida antarctica) Acetic acid - (Continuous Flow) >40% (after 70 min) High (for R-acetate) scielo.br
HP20-PSL (Immobilized Pseudomonas sp. Lipase) Vinyl acetate Varies 53 >99% (for S-2-octanol) researchgate.net

Use as a Component in Catalyst Precursor Synthesis

Beyond being a substrate, the chloroacetate moiety is a valuable building block in the synthesis of catalyst precursors. As mentioned previously, chloroacetic acid is a key reagent in the preparation of DABCO-based ionic salts that function as organocatalysts. researchgate.net

The synthesis involves an initial esterification of an alcohol (such as (-)-menthol or (-)-borneol) with chloroacetic acid. The resulting chloroacetate ester is then reacted with DABCO. In this step, the nitrogen of DABCO displaces the chloride, forming a quaternary ammonium (B1175870) salt where the ester is covalently linked to the DABCO cation. researchgate.net This modular approach allows for the creation of a library of catalysts with tunable properties based on the choice of starting alcohol.

By analogy, this compound could be used as a precursor in a similar synthetic route. Reacting it with DABCO or other tertiary amines would yield a chiral ammonium salt. The resulting molecule, containing the octan-2-yl group, could be investigated as a phase-transfer catalyst or as a chiral ionic liquid for applications in asymmetric synthesis. This highlights the potential of this compound not just as a passive substrate but as an active component in the design of new catalytic systems.

Environmental Transformation Pathways and Biodegradation of Chloroacetate Esters

Biotic Degradation Pathways: Microbial Metabolism and Dehalogenation

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of chloroacetate (B1199739) esters from the environment. This process typically involves enzymatic reactions that break down the compound into simpler, less harmful substances.

The initial step in the microbial degradation of esters is often the hydrolysis of the ester bond by esterase enzymes, yielding the corresponding carboxylic acid and alcohol. mdpi.com In the case of chloroacetate esters, this results in the formation of chloroacetic acid and an alcohol.

Several microbial strains have been identified that can degrade chloroacetic acid, the primary intermediate of chloroacetate ester hydrolysis. These microorganisms possess enzymes called dehalogenases that are capable of cleaving the carbon-halogen bond, a critical step in the detoxification of these compounds. doaj.org

Pseudomonas putida : Strains of Pseudomonas putida have been shown to degrade 2-chloroethanol (B45725) via the formation of 2-chloroacetaldehyde and chloroacetate, which is then dehalogenated to glycolate. rug.nl This indicates the presence of an effective dehalogenase system.

Saccharomyces cerevisiae : This fungus can mediate the reductive dechlorination of ethyl 2-chloroacetoacetate to ethyl acetoacetate (B1235776) under aerobic conditions. nih.govsigmaaldrich.com This novel dehalogenation is dependent on glutathione (B108866). nih.govsigmaaldrich.com

While specific studies on the degradation of octan-2-yl 2-chloroacetate are limited, the ability of these and other microorganisms to degrade structurally similar compounds suggests they may also be capable of degrading this specific ester.

The microbial degradation of chloroacetate esters proceeds through a series of metabolic intermediates. The general pathway involves:

Ester Hydrolysis : The initial cleavage of the ester bond by microbial esterases to form chloroacetic acid and the corresponding alcohol (e.g., 2-octanol (B43104) from this compound). mdpi.com

Dehalogenation : The enzymatic removal of the chlorine atom from chloroacetic acid by a dehalogenase. This step is crucial as it detoxifies the molecule. The product of this reaction is typically glycolate. rug.nl

Further Metabolism : Glycolate and the alcohol can then enter central metabolic pathways of the microorganism and be used as carbon and energy sources. researchgate.net

A study on the degradation of 2-chloroethanol by Pseudomonas putida US2 identified the following pathway: 2-chloroethanol → 2-chloroacetaldehyde → chloroacetic acid → glycolate. rug.nl This confirms chloroacetic acid as a key intermediate.

For the fungal degradation of ethyl 2-chloroacetoacetate by Saccharomyces cerevisiae, the process involves a glutathione-dependent dehalogenase. The first step is a nucleophilic replacement of the chloride by glutathione, followed by an enzyme-catalyzed step where a second glutathione molecule liberates the dehalogenated product, ethyl acetoacetate. nih.gov

Environmental Fate Modeling and Persistence Prediction

Environmental fate models are used to predict the distribution, transformation, and persistence of chemicals in the environment. For chloroacetate esters, these models would consider properties such as water solubility, vapor pressure, and octanol-water partition coefficient, along with rates of abiotic and biotic degradation.

Quantitative Structure-Activity Relationship (QSAR) models are a type of computational model that can predict the environmental fate and toxicological properties of chemicals based on their molecular structure. nih.gov These models are valuable for assessing the potential environmental risk of new or untested chemicals. nih.gov For esters, QSAR models have been developed to predict aquatic toxicity. sigmaaldrich.com

The persistence of a chemical in the environment is often measured by its half-life. Halogenated organic compounds are known for their potential persistence. researchgate.net The persistence of chloroacetate esters will depend on the rates of hydrolysis, photolysis, and biodegradation. For instance, glyphosate, another herbicide, has a short half-life that varies with soil type, while trifluralin (B1683247) is more persistent. kpu.ca The degradation of chloroacetate esters into more persistent metabolites is also a consideration in environmental fate modeling. kpu.ca

Research on Remediation Strategies for Halogenated Esters

Contamination of soil and groundwater with halogenated organic compounds necessitates the development of effective remediation strategies. Research has focused on several approaches that could be applicable to chloroacetate esters.

Bioremediation:

This approach utilizes microorganisms to degrade contaminants. Strategies include:

Bioaugmentation : The introduction of specific microorganisms with the desired degradation capabilities to a contaminated site. researchgate.net

Biostimulation : The modification of the site's environmental conditions (e.g., by adding nutrients or electron donors/acceptors) to stimulate the activity of indigenous degrading microorganisms. researchgate.net

Case studies have demonstrated the effectiveness of bioremediation for chlorinated solvents. epa.gov For example, permeable reactive barriers with emulsified oil substrate injections have been used to enhance the bioremediation of trichloroethylene (B50587) (TCE).

Advanced Oxidation Processes (AOPs):

AOPs are chemical treatment processes that generate highly reactive hydroxyl radicals to oxidize and destroy organic pollutants. researchgate.net Common AOPs include the use of ozone, hydrogen peroxide, and UV light. researchgate.net These processes can be effective for the degradation of a wide range of organic compounds, including halogenated ones. mdpi.comnih.gov AOPs based on peracetic acid are also being explored for the removal of organic pollutants. mdpi.com

Ex Situ Dehalogenation:

This technology involves excavating the contaminated soil or sediment and treating it to remove the halogen atoms from the contaminant molecules. tpsgc-pwgsc.gc.ca One method involves using alkaline polyethylene (B3416737) glycol to replace the halogen with a less toxic group. tpsgc-pwgsc.gc.ca This has been shown to be effective for polychlorinated biphenyls (PCBs). tpsgc-pwgsc.gc.ca

Other Technologies:

Other remediation technologies that could be considered for halogenated ester contamination include in situ chemical oxidation, where strong oxidants are injected into the subsurface, and various soil washing and thermal desorption techniques. epa.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Octan-2-yl 2-chloroacetate, and how can reaction conditions be optimized?

  • Methodology : The synthesis of chloroacetate esters typically involves esterification between a chloroacetyl chloride and an alcohol. For this compound, a similar approach can be adapted using octan-2-ol and chloroacetyl chloride. Optimization can follow protocols used for benzyl 2-chloroacetate synthesis, where dichloromethane as a solvent and diisopropylethylamine as a base yielded high efficiency . Reaction parameters such as temperature (room temperature vs. reflux), stoichiometry, and solvent polarity should be systematically tested.

Q. How can the purity and structural integrity of this compound be verified after synthesis?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester linkage and absence of unreacted starting materials. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity. The canonical SMILES and InChIKey provided in (e.g., InChIKey=OLZQTUCTGLHFTQ-UHFFFAOYSA-N) are critical for cross-referencing spectral data with databases .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : Chloroacetate esters are often flammable and irritants. Refer to safety data sheets (SDS) of analogous compounds like isopropyl chloroacetate ( ) for guidance. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Avoid aqueous environments during spills, as hydrolysis may release toxic chloroacetic acid .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density functional theory (DFT) calculations can model the electrophilic character of the chloroacetate group. Studies on similar esters (e.g., creatininium 2-chloroacetate in ) used B3LYP/6-31G(d,p) basis sets to analyze charge distribution and transition states. Such models guide experimental design for reactions with amines or thiols .

Q. What strategies exist for diastereoselective functionalization of this compound derivatives?

  • Methodology : Diastereoselective fluorination, as demonstrated in , involves electrophilic fluorinating agents (e.g., Selectfluor®) and chiral catalysts. For Octan-2-yl derivatives, steric effects from the octyl chain may influence selectivity. Optimization requires screening chiral ligands and reaction temperatures .

Q. How can this compound be used to synthesize bioactive molecules, such as β-strand nucleators or prodrug intermediates?

  • Methodology : The chloroacetate group is a versatile handle for nucleophilic displacement. For example, describes converting 2-chloroacetate derivatives to 2-aminoacetates using ammonia in dioxane. This approach can be extended to synthesize peptidomimetics or prodrugs by reacting this compound with amines or thiol-containing biomolecules .

Q. What experimental and theoretical techniques are suitable for analyzing non-linear optical (NLO) properties of crystals derived from this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) determines molecular packing, while hyper-Rayleigh scattering or Kurtz-Perry powder methods measure NLO activity. Theoretical studies (e.g., using Gaussian software) can correlate molecular polarizability with observed NLO responses, as seen in creatininium 2-chloroacetate research .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for chloroacetate ester synthesis: How to address variability?

  • Resolution : Yield inconsistencies may arise from solvent purity, base strength, or moisture content. highlights dichloromethane and diisopropylethylamine as optimal for benzyl 2-chloroacetate. Replicate these conditions with rigorous drying (e.g., molecular sieves) and inert atmospheres. Compare results with literature protocols for analogous esters .

Q. Conflicting computational predictions vs. experimental reactivity in fluorination reactions: How to reconcile?

  • Resolution : Adjust computational models to account for steric effects from the octan-2-yl group, which may hinder electrophilic attack. Experimental validation using NMR kinetics (e.g., ¹⁹F NMR) can track fluorination progress and refine DFT parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octan-2-yl 2-chloroacetate
Reactant of Route 2
Reactant of Route 2
Octan-2-yl 2-chloroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.